Cas no 16368-48-2 (N-[4-(trifluoromethyl)phenyl]ethanethioamide)

N-[4-(trifluoromethyl)phenyl]ethanethioamide structure
16368-48-2 structure
商品名:N-[4-(trifluoromethyl)phenyl]ethanethioamide
CAS番号:16368-48-2
MF:C9H8F3NS
メガワット:219.226731300354
CID:4797556

N-[4-(trifluoromethyl)phenyl]ethanethioamide 化学的及び物理的性質

名前と識別子

    • N-(4-(TRIFLUOROMETHYL)PHENYL)ETHANETHIOAMIDE
    • N-[4-(trifluoromethyl)phenyl]ethanethioamide
    • HMS1649A10
    • インチ: 1S/C9H8F3NS/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
    • InChIKey: UQMHSFLLSVQNGL-UHFFFAOYSA-N
    • ほほえんだ: S=C(C)NC1C=CC(C(F)(F)F)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • トポロジー分子極性表面積: 44.1
  • 疎水性パラメータ計算基準値(XlogP): 3.1

N-[4-(trifluoromethyl)phenyl]ethanethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0291-0607-5mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0291-0607-15mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F0291-0607-50mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0291-0607-2mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0291-0607-30mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F0291-0607-40mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
40mg
$140.0 2023-07-06
Life Chemicals
F0291-0607-10mg
N-[4-(trifluoromethyl)phenyl]ethanethioamide
16368-48-2 90%+
10mg
$79.0 2023-07-06
Alichem
A019125201-1g
N-(4-(trifluoromethyl)phenyl)ethanethioamide
16368-48-2 95%
1g
505.37 USD 2021-05-31
Alichem
A019125201-250mg
N-(4-(trifluoromethyl)phenyl)ethanethioamide
16368-48-2 95%
250mg
203.84 USD 2021-05-31
Crysdot LLC
CD12135855-1g
N-(4-(Trifluoromethyl)phenyl)ethanethioamide
16368-48-2 97%
1g
$516 2024-07-24

N-[4-(trifluoromethyl)phenyl]ethanethioamide 関連文献

N-[4-(trifluoromethyl)phenyl]ethanethioamideに関する追加情報

N-(4-(Trifluoromethyl)phenyl)ethanethioamide (CAS 16368-48-2): Properties, Applications, and Market Insights

N-(4-(Trifluoromethyl)phenyl)ethanethioamide (CAS 16368-48-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This thioamide derivative features a trifluoromethylphenyl group, which contributes to its unique chemical properties and biological activity. The compound's molecular formula is C9H8F3NOS, with a molecular weight of 219.23 g/mol.

The growing interest in fluorinated organic compounds has positioned N-(4-(Trifluoromethyl)phenyl)ethanethioamide as a valuable building block in medicinal chemistry. Researchers are particularly interested in its potential as a bioisostere for amide groups, which can improve metabolic stability and membrane permeability in drug candidates. Recent studies suggest applications in developing kinase inhibitors and antimicrobial agents, addressing current challenges in antibiotic resistance and targeted cancer therapies.

From a chemical perspective, the thioamide functional group in CAS 16368-48-2 exhibits distinct reactivity compared to its oxygen analog. The sulfur atom's larger size and lower electronegativity influence hydrogen bonding patterns and molecular conformation. These characteristics make it valuable for structure-activity relationship studies in drug design, particularly when investigating protein-ligand interactions and binding affinity optimization.

The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity, a property increasingly sought after in modern pharmaceutical development. This feature aligns with current trends in CNS drug discovery and blood-brain barrier penetration research. Additionally, the electron-withdrawing nature of the CF3 group affects the compound's electronic distribution, potentially influencing its metabolic stability and interaction with biological targets.

In material science applications, N-(4-(Trifluoromethyl)phenyl)ethanethioamide serves as a precursor for various heterocyclic compounds. Its incorporation into organic semiconductors and photoactive materials is being explored, particularly for organic photovoltaic devices and OLED technologies. The compound's ability to modify electronic properties through its fluorinated aromatic system makes it attractive for molecular engineering applications.

The synthesis of CAS 16368-48-2 typically involves the reaction of 4-(trifluoromethyl)aniline with thioacetic acid or its derivatives. Recent advancements in green chemistry approaches have focused on optimizing this process to reduce environmental impact while maintaining high yields. These developments respond to growing industry demands for sustainable chemical synthesis methods.

Market analysis indicates steady growth in demand for fluorinated thioamide compounds, driven by pharmaceutical R&D activities. The global market for pharmaceutical intermediates containing trifluoromethyl groups is projected to expand significantly, with N-(4-(Trifluoromethyl)phenyl)ethanethioamide positioned as a niche but important player. Current pricing trends reflect its specialized nature and the technical challenges associated with its production.

Quality control for 16368-48-2 typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy to ensure purity and correct structural confirmation. Storage recommendations generally suggest keeping the compound in cool, dry conditions away from strong oxidizers, with attention to standard laboratory safety protocols for handling organic compounds.

Future research directions for N-(4-(Trifluoromethyl)phenyl)ethanethioamide may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's unique structural features could facilitate development of novel E3 ligase binders, addressing one of the current bottlenecks in this emerging therapeutic modality.

From an environmental standpoint, studies on the biodegradation pathways of fluorinated thioamides are becoming increasingly important. Regulatory agencies are paying closer attention to the environmental fate of such compounds, prompting research into their ecological impact and potential green chemistry alternatives.

In conclusion, N-(4-(Trifluoromethyl)phenyl)ethanethioamide (CAS 16368-48-2) represents an important chemical building block with diverse applications in pharmaceutical research and material science. Its combination of fluorine chemistry and thioamide functionality offers unique opportunities for drug discovery and molecular design. As research continues to uncover new applications, this compound is likely to maintain its relevance in addressing current scientific challenges and technological needs.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD